2-Methoxy-2-methylpropan-1-amine

Physicochemical Properties Drug Design ADME

2-Methoxy-2-methylpropan-1-amine (CAS 89282-70-2) is a primary aliphatic amine characterized by a 2-methoxy-2-methylpropyl substituent on the amine nitrogen. It is a colorless liquid with a molecular formula of C5H13NO and a molecular weight of 103.16 g/mol.

Molecular Formula C5H13NO
Molecular Weight 103.16 g/mol
CAS No. 89282-70-2
Cat. No. B1354346
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methoxy-2-methylpropan-1-amine
CAS89282-70-2
Molecular FormulaC5H13NO
Molecular Weight103.16 g/mol
Structural Identifiers
SMILESCC(C)(CN)OC
InChIInChI=1S/C5H13NO/c1-5(2,4-6)7-3/h4,6H2,1-3H3
InChIKeyZSTYQALWKOGXOV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methoxy-2-methylpropan-1-amine (89282-70-2) Procurement Guide: Structural Identity and Baseline Properties


2-Methoxy-2-methylpropan-1-amine (CAS 89282-70-2) is a primary aliphatic amine characterized by a 2-methoxy-2-methylpropyl substituent on the amine nitrogen . It is a colorless liquid with a molecular formula of C5H13NO and a molecular weight of 103.16 g/mol [1]. The compound is commonly employed as a versatile building block in organic synthesis, particularly in pharmaceutical and radiopharmaceutical applications .

2-Methoxy-2-methylpropan-1-amine: Why Analog Substitution Risks Experimental Failure


In-class substitution of 2-Methoxy-2-methylpropan-1-amine with simpler primary amines (e.g., isobutylamine) or other methoxy-containing amines (e.g., 2-methoxyethylamine) can critically alter reaction outcomes due to significant differences in lipophilicity, basicity, and steric profile [1]. The specific combination of a branched alkyl chain, a geminal methyl group, and a methoxy substituent on the α-carbon is not replicable by other amines. These structural features directly influence solubility, nucleophilicity, and the pharmacokinetic properties of derived compounds, making 2-Methoxy-2-methylpropan-1-amine the only appropriate choice for applications where precise physicochemical tuning is required .

2-Methoxy-2-methylpropan-1-amine Comparative Data: Key Differentiators for Scientific Selection


Lipophilicity Comparison: Lower LogP than Isobutylamine

2-Methoxy-2-methylpropan-1-amine exhibits a predicted ACD/LogP of 0.04, which is significantly lower than that of the structurally related primary amine isobutylamine (LogP = 0.73) [1]. This 0.69 log unit difference corresponds to an approximately 4.9-fold decrease in octanol-water partition coefficient, indicating substantially reduced lipophilicity [2]. This alteration can impact membrane permeability and metabolic stability in drug candidates derived from this building block .

Physicochemical Properties Drug Design ADME

Basicity Comparison: Weaker Base than Isobutylamine and AMP

The predicted pKa of 2-Methoxy-2-methylpropan-1-amine is 8.88 ± 0.10 . This is lower than the typical pKa values for isobutylamine (~10.4) and 2-amino-2-methyl-1-propanol (AMP; ~9.7) [1]. The electron-withdrawing inductive effect of the β-methoxy group reduces the electron density on the amine nitrogen, decreasing basicity by over 1.5 pKa units compared to isobutylamine [2].

Reaction Optimization Basicity Nucleophilicity

Volatility and Boiling Point Differentiation

2-Methoxy-2-methylpropan-1-amine has a boiling point of 119.7 ± 13.0 °C at 760 mmHg [1]. This is considerably higher than isobutylamine (66 °C) and 2-methoxyethylamine (95 °C), but lower than 2-amino-2-methyl-1-propanol (165 °C) [2]. The higher boiling point relative to isobutylamine reduces evaporative losses during synthesis and simplifies solvent recovery, while the lower boiling point compared to AMP facilitates easier purification by distillation .

Physical Properties Handling Process Chemistry

Essential Intermediate for Tc-99m Sestamibi (Cardiolite)

2-Methoxy-2-methylpropan-1-amine is a critical intermediate in the multi-step synthesis of the technetium-99m complex sestamibi (Cardiolite), a widely used diagnostic radiopharmaceutical for myocardial perfusion imaging [1]. The amine is converted to 2-methoxy-2-methylpropylisonitrile (MIBI), which serves as the ligand for the Tc-99m core [2]. Substitution with any other amine would fail to produce the correct isonitrile ligand, as the 2-methoxy-2-methylpropyl moiety is essential for the desired pharmacokinetic and biodistribution properties of the final radiopharmaceutical [3].

Radiopharmaceuticals Myocardial Perfusion Imaging Diagnostic Agents

2-Methoxy-2-methylpropan-1-amine: Optimized Applications Based on Quantitative Differentiation


Synthesis of Radiopharmaceutical Tc-99m Sestamibi (Cardiolite)

2-Methoxy-2-methylpropan-1-amine is the essential precursor for 2-methoxy-2-methylpropylisonitrile (MIBI), the ligand used in the production of Tc-99m sestamibi. This diagnostic agent is used in over 30 million procedures annually for myocardial perfusion imaging [1]. The amine's unique substitution pattern is required to achieve the specific pharmacokinetic and biodistribution profile of the approved drug.

Medicinal Chemistry: Tuning Lipophilicity and Basicity in Drug Candidates

The lower LogP (0.04) and reduced basicity (pKa 8.88) of 2-Methoxy-2-methylpropan-1-amine, compared to isobutylamine, make it a valuable building block for medicinal chemists aiming to reduce lipophilicity and modulate the protonation state of amine-containing drug candidates [2]. This can lead to improved aqueous solubility and potentially reduced metabolic clearance.

Process Chemistry: Balancing Volatility and Ease of Purification

With a boiling point of 119.7 °C, 2-Methoxy-2-methylpropan-1-amine offers a practical compromise between the high volatility of isobutylamine (66 °C) and the high boiling point of amino alcohols like AMP (165 °C) . This intermediate boiling point reduces evaporative losses during large-scale reactions and simplifies post-reaction workup and distillation procedures.

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